Cyflumetofen

描述

Cyflumetofen is a chemical compound primarily used as an acaricide and insecticide. It is effective against a variety of phytophagous mites at all developmental stages. This compound has a low aqueous solubility and is non-toxic to honeybees, although it exhibits moderate to high toxicity to other forms of biodiversity . It was first registered in Japan in 2007 and has since been approved for use in various countries .

准备方法

The synthesis of cyflumetofen involves several steps:

Nucleophilic Substitution Reaction: 4-tert-butyl phenylacetonitrile reacts with chloroformic acid (2-methoxyl) ethyl ester.

Heating Reaction: The intermediate product is then reacted with 2-trifluoromethyl benzoyl chloride under heating conditions to yield this compound.

The raw materials used in this synthesis are relatively inexpensive and easy to obtain, making the process suitable for industrial production. The overall reaction yield is approximately 75%, and the organic solvents used can be recycled .

化学反应分析

Cyflumetofen undergoes several types of chemical reactions:

Oxidation: Hydroxylation at the butyl group.

Reduction: Cleavage of the tert-butylphenyl and trifluorotolyl moieties.

Substitution: Nucleophilic substitution reactions involving chloroformic acid esters.

Common reagents used in these reactions include triphosgene, ethylene glycol monomethyl ether, and various organic solvents. The major products formed from these reactions are intermediates that eventually lead to the final product, this compound .

科学研究应用

Mode of Action

Cyflumetofen operates by inhibiting mitochondrial complex II (succinate dehydrogenase) in mites. This mechanism disrupts the electron transport chain, leading to cell death in targeted pests while exhibiting minimal effects on beneficial insects and vertebrates. The active metabolite, AB-1, is crucial for this inhibition and is detected at low concentrations in mites, highlighting the compound's efficacy and selectivity .

Table 1: Summary of this compound's Mode of Action

| Mechanism | Target Organism | Effect |

|---|---|---|

| Inhibition of Complex II | Spider mites (Tetranychus urticae) | Cell death through disrupted respiration |

| Minimal inhibition | Other organisms | Low toxicity |

Efficacy Against Spider Mites

This compound has been extensively studied for its effectiveness against various spider mite populations. A long-term survey conducted in Turkey documented the susceptibility of 28 Tetranychus urticae populations to this compound. The study revealed the emergence of resistance in some populations, with one exhibiting a resistance level 1722-fold higher than susceptible strains . This underscores the need for ongoing resistance monitoring and management strategies.

Case Study: Resistance Monitoring

- Location : Turkey

- Duration : Five-year survey

- Findings : Resistance detected three years post-registration; one population showed extreme resistance levels.

Safety Profile and Environmental Impact

Research indicates that this compound has a favorable safety profile for non-target organisms, making it suitable for use in IPM programs. Studies have shown that this compound does not adversely affect beneficial insects like honeybees (Apis mellifera) at recommended application rates, although acute exposure can cause some midgut damage .

Table 2: Safety Profile of this compound

| Organism Type | Effect Observed | Reference |

|---|---|---|

| Honeybees | Minimal toxicity | |

| Non-target insects | Low impact | |

| Vertebrates | No significant effects |

Applications in Agriculture

This compound is primarily used in agricultural settings to control spider mite infestations on various crops, including specialty crops. The IR-4 Project has conducted trials demonstrating its effectiveness across multiple crop types, contributing to improved pest management strategies .

Table 3: Agricultural Applications of this compound

| Crop Type | Application Rate | Target Pest |

|---|---|---|

| Specialty crops | Varies by crop | Spider mites |

| Vegetables | Varies by crop | Spider mites |

Conclusion and Future Directions

The development of this compound represents a significant advancement in acaricide technology, particularly due to its selective action against spider mites and minimal impact on beneficial species. Continued research into its efficacy, resistance management, and environmental safety will be essential for maximizing its utility in sustainable agriculture.

Ongoing studies should focus on:

- Long-term resistance monitoring.

- Effects on non-target organisms.

- Development of integrated pest management strategies incorporating this compound.

作用机制

Cyflumetofen functions by inhibiting mitochondrial complex II, which prevents the utilization of energy by cells. This mode of action disrupts the electron transport chain, leading to the death of the target mites . The compound specifically targets the mitochondrial complex II in mites, making it highly effective as an acaricide .

相似化合物的比较

Cyflumetofen is unique in its mode of action as a mitochondrial complex II inhibitor. Similar compounds include:

Cyenopyrafen: Another complex II inhibitor used as an acaricide.

Spirodiclofen: A tetronic acid derivative that inhibits lipid synthesis.

Bifenazate: A carbazate acaricide with a different mode of action.

Compared to these compounds, this compound is noted for its high efficacy and low toxicity to non-target organisms like honeybees .

生物活性

Cyflumetofen is a novel acaricide that has garnered attention for its selective toxicity against various mite species, particularly those in the Tetranychidae family. This compound is notable for its unique mode of action, which targets the mitochondrial respiratory chain, leading to effective pest control while minimizing harm to beneficial arthropods. This article will explore the biological activity of this compound, including its efficacy against specific pests, sublethal effects, resistance mechanisms, and relevant case studies.

This compound functions primarily as a mitochondrial complex II inhibitor. This mechanism disrupts the electron transport chain, leading to energy depletion in target organisms. The acaricide's selectivity is attributed to its higher affinity for the mitochondrial enzymes present in certain mites compared to beneficial arthropods, which helps preserve non-target species in agricultural ecosystems .

Target Species

This compound has been shown to be particularly effective against:

- Citrus Red Mite (Panonychus citri)

- Two-Spotted Spider Mite (Tetranychus urticae)

Lethal Concentration Values

Research indicates that this compound exhibits significant lethality at low concentrations. The lethal concentration (LC) values for P. citri are as follows:

| Acaricide | LC20 (ppm) | LC50 (ppm) |

|---|---|---|

| This compound | 2.79 | 10.23 |

| Spirodiclofen | 2.30 | 7.28 |

These values highlight this compound's potency relative to other acaricides .

Sublethal Effects

Sublethal exposure to this compound can significantly impact the biological parameters of P. citri. Key findings include:

- Developmental Time : Increased time to maturity.

- Survival Rate : Reduced survival of treated females.

- Fecundity : Decreased reproductive output.

For instance, females exposed to LC20 concentrations exhibited a net reproductive rate () reduction compared to untreated females, indicating potential long-term population impacts .

Resistance Mechanisms

Recent studies have identified metabolic resistance mechanisms contributing to this compound resistance in certain mite populations. Specifically, overexpression of uridine diphosphate (UDP)-glycosyltransferase has been linked to enhanced detoxification capabilities, allowing resistant mites to survive exposure to the acaricide . This highlights the need for integrated pest management strategies that consider resistance development.

Field Trials

In field trials conducted on citrus crops, this compound demonstrated excellent crop safety while effectively controlling mite populations. The results indicated a significant reduction in mite numbers within one week of application, with minimal impact on beneficial insects such as predatory mites and ladybugs .

Laboratory Studies

Laboratory experiments assessing the impact of this compound on Tetranychus urticae revealed that sublethal doses affected life-table parameters such as intrinsic rate of increase (), which was calculated at 0.156 day for treated females compared to 0.183 day for untreated controls . These findings suggest that even low-level exposure can have substantial ecological consequences.

属性

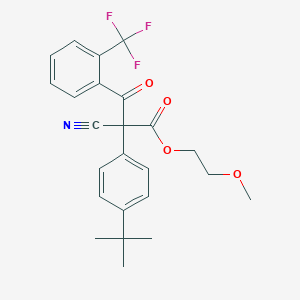

IUPAC Name |

2-methoxyethyl 2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F3NO4/c1-22(2,3)16-9-11-17(12-10-16)23(15-28,21(30)32-14-13-31-4)20(29)18-7-5-6-8-19(18)24(25,26)27/h5-12H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSZRJQNBMEZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C#N)(C(=O)C2=CC=CC=C2C(F)(F)F)C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058089 | |

| Record name | Cyflumetofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400882-07-7 | |

| Record name | Cyflumetofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400882-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyflumetofen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400882077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyflumetofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyflumetofen (ISO); 2-methoxyethyl (RS)-2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(α,α,α-trifluoro-o-tolyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYFLUMETOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJW6N27119 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。